

H-D-Thr(bzl)-OH chemical properties and structure

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Compound of Interest

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An In-depth Technical Guide to the Chemical Properties and Application of O-Benzyl-D-threonine **[H-D-Thr(Bzl)-OH]**

Abstract

O-Benzyl-D-threonine, systematically known as (2R,3S)-2-amino-3-(benzyloxy)butanoic acid and commonly abbreviated as **H-D-Thr(Bzl)-OH**, is a pivotal amino acid derivative employed in synthetic peptide chemistry. Its unique stereochemistry and the robust protection of its side-chain hydroxyl group by a benzyl ether make it an indispensable building block for the synthesis of complex peptides, peptidomimetics, and therapeutic drug candidates containing D-threonine. This guide provides a comprehensive exploration of the physicochemical properties, structural attributes, and strategic applications of **H-D-Thr(Bzl)-OH** for researchers, chemists, and professionals in drug development. We will delve into its role within the broader context of solid-phase peptide synthesis (SPPS), detailing field-proven protocols for its incorporation and subsequent deprotection, and contextualizing its use within established protection strategies.

Core Chemical Identity and Physicochemical Properties

H-D-Thr(Bzl)-OH is a derivative of the non-proteinogenic D-threonine, where the secondary hydroxyl group on the side chain is protected as a benzyl ether. This protection is critical to prevent unwanted side reactions, such as O-acylation, during the amide bond formation steps of peptide synthesis.[\[1\]](#)[\[2\]](#)

Chemical Structure

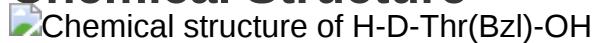
Chemical structure of H-D-Thr(Bzl)-OH

Figure 1: 2D Structure of O-Benzyl-D-threonine.

The structure features two chiral centers, with the (2R,3S) configuration defining it as a D-threonine derivative. The benzyl group (Bzl), attached via an ether linkage to the side-chain oxygen, is the key functional modification.

Physicochemical Data

The fundamental properties of **H-D-Thr(Bzl)-OH** are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

Property	Value	References
IUPAC Name	(2R,3S)-2-amino-3-(phenylmethoxy)butanoic acid	[3]
Common Synonyms	O-Benzyl-D-threonine, D-Thr(Bzl)-OH	[3][4]
CAS Number	86062-17-1	[3][4]
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[3][4]
Molecular Weight	209.24 g/mol	[3][4]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents	[3]
Optical Rotation	$[\alpha]^{20}\text{D} = +29 \pm 2^\circ$ (c=1 in 1M HCl)	[4]
Storage Conditions	2-8 °C, sealed in a dry, dark place	[3][4]

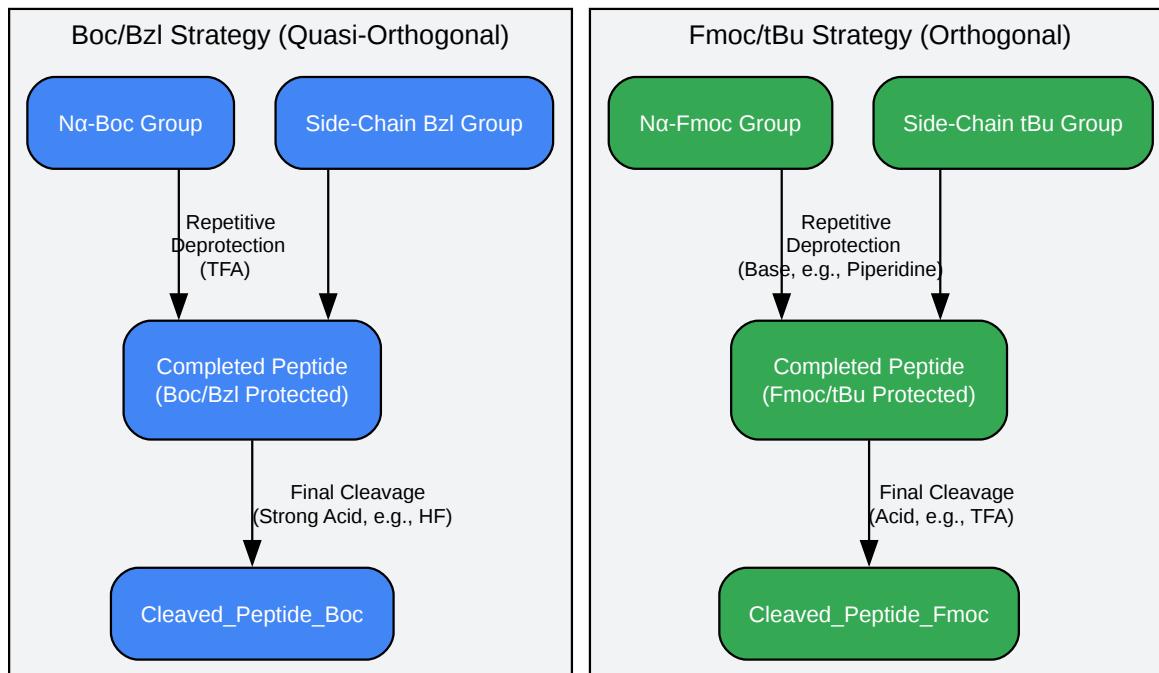
The Benzyl Group: A Strategic Choice for Side-Chain Protection

The selection of a protecting group is a cornerstone of peptide synthesis strategy.^[5] The benzyl group is classified as a "permanent" or semi-permanent protecting group, particularly within the context of the Boc/Bzl synthesis strategy.^{[6][7]} Its utility is grounded in its unique stability profile.

Causality Behind the Choice:

- Stability: The benzyl ether linkage is robust and stable under the mildly acidic conditions (e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) used for the repetitive cleavage of the temporary $\text{N}^{\alpha}\text{-Boc}$ group.^[6] It is also stable to the basic conditions used in the alternative Fmoc/tBu strategy.
- Cleavage: Its removal requires more vigorous conditions, which are applied only at the conclusion of the peptide assembly. This ensures the threonine side chain remains inert throughout the synthesis. The two primary methods for benzyl group cleavage are:
 - Strong Acidolysis: Treatment with strong acids like anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or specialized cocktails such as Reagent K.^{[8][9]}
 - Hydrogenolysis: Catalytic transfer hydrogenation provides a milder, non-acidic alternative for cleavage.^{[8][10][11]}

This differential lability is the foundation of the "quasi-orthogonal" Boc/Bzl protection scheme, as visualized below.



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Caption: Comparison of Boc/Bzl and Fmoc/tBu protection schemes.

Experimental Workflow: Incorporation via Boc-SPPS

While the topic is **H-D-Thr(Bzl)-OH**, the reagent actively used in synthesis is its Na^+ -protected form, typically **Boc-D-Thr(Bzl)-OH** (CAS 69355-99-3).^[8] **H-D-Thr(Bzl)-OH** represents the state of the residue on the resin after Na^+ -deprotection, ready for coupling with the next amino acid.

The following is a self-validating protocol for a single coupling cycle of **Boc-D-Thr(Bzl)-OH** onto a peptide-resin using manual solid-phase synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.2 mmol on a Merrifield resin.

- Resin Preparation & Swelling:

- Place the peptide-resin (with a free N-terminus from the previous cycle) in a reaction vessel.
- Wash the resin with DCM (3 x 10 mL for 1 min).
- Swell the resin in DCM (10 mL) for 30 minutes.
- $\text{N}\alpha\text{-Boc Deprotection:}$
 - Drain the swelling solvent.
 - Add a solution of 25-50% TFA in DCM (v/v) (10 mL).
 - Agitate for 1 minute. Drain.
 - Add a fresh solution of 25-50% TFA in DCM (10 mL).
 - Agitate for 20-30 minutes to ensure complete Boc removal.
 - Drain the TFA solution.
 - Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x) to thoroughly remove TFA and byproducts.
- Neutralization:
 - To deprotonate the N-terminal ammonium trifluoroacetate salt, add a 5-10% solution of Diisopropylethylamine (DIEA) in DCM (v/v) (10 mL).[5]
 - Agitate for 2 minutes. Drain.
 - Repeat the neutralization step.
 - Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.
 - Self-Validation Step: Perform a Kaiser test on a few resin beads. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection and neutralization.[9]

- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (0.8 mmol, 4 eq.) and an activating agent such as HBTU (0.78 mmol, 3.9 eq.) in DMF (4 mL).
 - Add DIEA (1.6 mmol, 8 eq.) to the activation mixture. The solution will typically change color (e.g., to yellow).
 - Immediately add the activated amino acid solution to the reaction vessel containing the neutralized resin.
 - Agitate at room temperature for 1-2 hours.
- Post-Coupling Wash & Validation:
 - Drain the coupling solution.
 - Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents.
 - Self-Validation Step: Perform a second Kaiser test. The absence of color (clear or yellowish beads) indicates complete coupling. If the test is positive (blue), a second coupling (recoupling) step is required.



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Caption: Workflow for a single Boc-SPPS coupling cycle.

Final Cleavage and Benzyl Group Deprotection

Once the peptide sequence is fully assembled, the final step involves simultaneously cleaving the peptide from the resin support and removing all side-chain protecting groups, including the benzyl ether from D-threonine.

Protocol 1: Strong Acidolysis with Reagent K

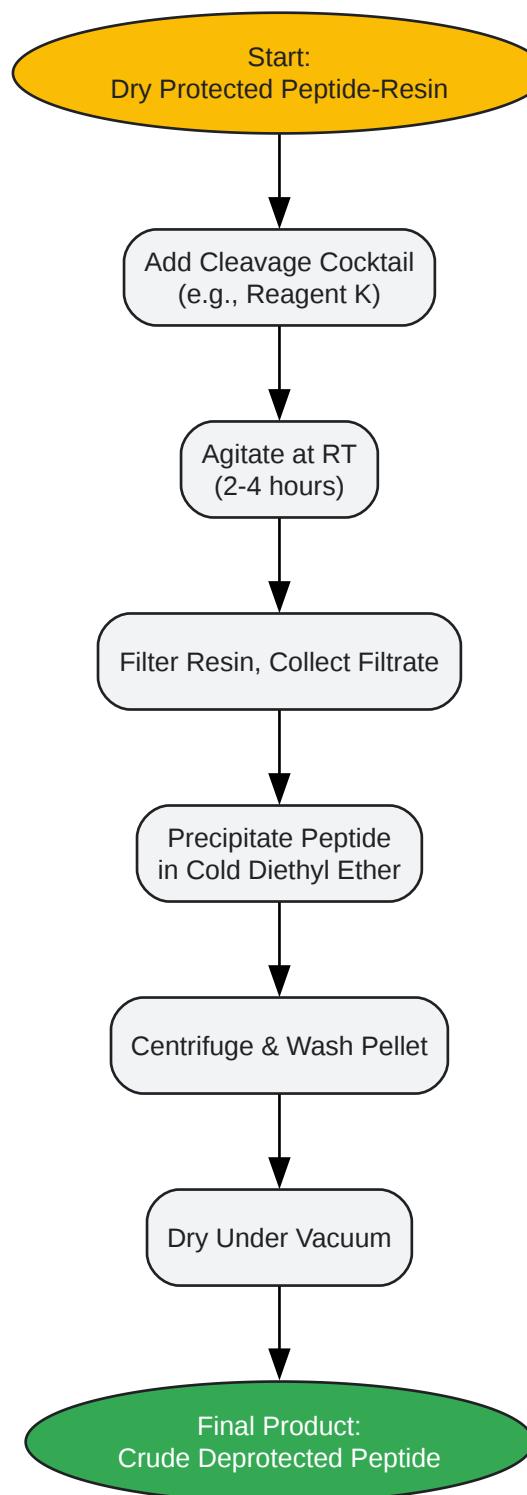
Reagent K is a widely used "universal" cleavage cocktail designed to scavenge the reactive cationic species generated during acidolysis, thereby protecting sensitive residues like Trp, Met, Cys, and Tyr.[12]

- Composition of Reagent K:
 - Trifluoroacetic acid (TFA): 82.5%
 - Phenol: 5%
 - Water: 5%
 - Thioanisole: 5%
 - 1,2-Ethanedithiol (EDT): 2.5%
- Step-by-Step Methodology:
 - Resin Preparation: Wash the final, fully protected peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
 - Cleavage Reaction: Suspend the dry resin in Reagent K, using approximately 10-20 mL of the cocktail per gram of resin.[5][12]
 - Incubation: Agitate the slurry at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer incubation times.[13]
 - Peptide Isolation: Filter the resin through a fritted funnel and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.
 - Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 50-fold excess of cold diethyl ether with vigorous stirring.
 - Collection and Drying: Collect the peptide precipitate by centrifugation or filtration. Wash the pellet with cold ether two more times to remove scavengers and organic byproducts. Dry the final peptide pellet under vacuum.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a milder alternative to strong acids, useful for sensitive peptides or when orthogonal cleavage is desired. It specifically removes benzyl-based protecting groups while leaving others (like tBu) intact.[10][11]

- Step-by-Step Methodology:
 - Substrate Preparation: Dissolve the protected peptide (cleaved from the resin with side-chains still protected, if applicable) in a suitable solvent like methanol or formic acid.[10]
 - Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.
 - Hydrogen Donor: Add a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene.[10][14][15]
 - Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or TLC.
 - Workup: Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst. Remove the solvent under reduced pressure to yield the deprotected peptide.



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Caption: General workflow for final peptide cleavage and deprotection.

Safety and Handling

While specific toxicity data for **H-D-Thr(Bzl)-OH** is limited, standard laboratory precautions for handling fine chemicals should be observed.

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place (2-8 °C is recommended) to prevent degradation.[3][4]
- **Cleavage Reagents:** Exercise extreme caution when working with cleavage reagents. Anhydrous HF is highly toxic and corrosive and requires specialized equipment. TFA and cocktails like Reagent K are corrosive and volatile; always handle them inside a chemical fume hood.

Conclusion

O-Benzyl-D-threonine [**H-D-Thr(Bzl)-OH**] is a strategically designed amino acid derivative that is fundamental to the synthesis of peptides containing D-threonine. Its value lies in the robust nature of the benzyl ether protecting group, which is perfectly suited for the classic Boc/Bzl SPPS strategy. By providing stability throughout chain elongation and allowing for controlled removal during the final cleavage step, it enables the reliable and efficient production of complex and therapeutically relevant peptides. A thorough understanding of its properties and the associated synthetic protocols, as detailed in this guide, is crucial for any researcher aiming to incorporate this valuable building block into their synthetic targets.

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